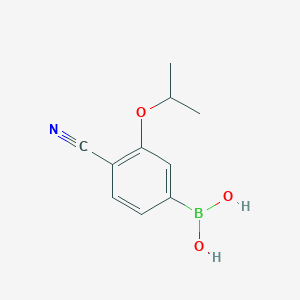

4-Cyano-3-isopropoxyphenylboronic acid

Übersicht

Beschreibung

4-Cyano-3-isopropoxyphenylboronic acid is an organic compound with the molecular formula C10H12BNO3 and a molecular weight of 205.02 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of a cyano group and an isopropoxy group on the phenyl ring makes this compound unique and useful in various chemical applications.

Vorbereitungsmethoden

The synthesis of 4-Cyano-3-isopropoxyphenylboronic acid typically involves the following steps:

Synthetic Routes: One common method involves the borylation of 4-cyano-3-isopropoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate or cesium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Cyano-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents include palladium acetate and triphenylphosphine, with bases like potassium carbonate.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form amines, depending on the reagents and conditions used.

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Cyano-3-isopropoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base, yielding biaryl compounds. The reaction mechanism includes:

- Formation of a tetrahedral intermediate.

- Transmetalation.

- Reductive elimination to produce the desired product.

This method is widely used in the synthesis of pharmaceuticals and agrochemicals due to its efficiency and versatility .

Medicinal Chemistry

In medicinal chemistry, boronic acids like this compound serve as important building blocks for the development of biologically active compounds. They are often incorporated into drug candidates targeting various diseases, including cancer and diabetes. The ability to modulate biological activity through structural modifications makes this compound significant in drug design .

Material Science

The compound can also be applied in the field of material science, particularly in the development of polymers and materials that exhibit specific electronic or optical properties. Its boronic acid functionality allows it to participate in reactions that yield materials with tailored characteristics for applications in sensors, electronics, and coatings .

Case Study 1: Synthesis of Biaryl Compounds

A recent study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The research highlighted high yields and selectivity when using this boronic acid as a coupling partner, showcasing its potential in pharmaceutical synthesis.

Case Study 2: Drug Development

Another investigation focused on modifying existing drug frameworks with this compound to enhance their efficacy against specific cancer cell lines. The study reported improved biological activity compared to unmodified compounds, indicating the importance of this boronic acid in medicinal chemistry.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyano group and isopropoxy substituent | Versatile reactivity patterns |

| 3-Cyano-4-methoxyphenylboronic acid | Methoxy instead of isopropoxy | Different solubility and reactivity |

| 4-Cyano-3-fluorophenylboronic acid | Fluorine substitution | Distinct electronic properties |

The comparison illustrates how variations in substituents can affect the reactivity and application scope of boronic acids .

Wirkmechanismus

The mechanism of action of 4-Cyano-3-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

4-Cyano-3-isopropoxyphenylboronic acid can be compared with other boronic acids:

Similar Compounds: Examples include 4-formylphenylboronic acid and 3-formylphenylboronic acid. These compounds share similar structural features but differ in their functional groups.

Biologische Aktivität

4-Cyano-3-isopropoxyphenylboronic acid (CAS No. 2096339-85-2) is a boronic acid derivative characterized by the presence of a cyano group and an isopropoxy substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological molecules.

- Molecular Formula : C10H12BNO2

- Molecular Weight : 195.03 g/mol

- Functional Groups : Boronic acid, cyano, isopropoxy

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors that contain hydroxyl groups, thereby influencing biological pathways and disease processes.

Interaction Studies

Recent research has focused on the interaction of this compound with biological molecules. For instance, studies have shown that this compound can participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules that may exhibit therapeutic properties .

Biological Activity and Applications

The compound has been explored for its potential as a pharmaceutical agent. Its unique structural features may enhance its reactivity and selectivity compared to other boronic acids, making it particularly valuable in synthetic chemistry and therapeutic applications.

Potential Applications:

- Drug Development : As a building block in the synthesis of new pharmaceuticals.

- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.

- Antiviral Activity : Preliminary studies suggest it may inhibit viral entry mechanisms .

Case Studies

- Antiviral Activity : In studies involving pseudotyped viruses, compounds similar to this compound demonstrated low nanomolar activity against various viral strains, suggesting potential as broad-spectrum antiviral agents .

- Biochemical Pathways : The activation of certain biochemical pathways through the interaction of this compound with target proteins has been documented, although detailed mechanisms remain to be fully elucidated.

Data Table: Comparative Biological Activity

| Compound Name | CAS Number | EC50 (nM) | Biological Activity Description |

|---|---|---|---|

| This compound | 2096339-85-2 | <10 | Potential broad-spectrum antiviral activity |

| 4-Cyano-3-methoxyphenylboronic acid | 2096339-84-1 | >25 | Lower potency compared to isopropoxy derivative |

| 4-Cyano-3-fluorophenylboronic acid | 2096339-83-0 | >50 | Affects reactivity; less effective in biological assays |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, like other boronic acids, it is expected to exhibit moderate stability and bioavailability due to its ability to form reversible bonds with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyano-3-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of arylboronic acids typically involves Miyaura borylation or directed ortho-metalation. For this compound, a Miyaura reaction using palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron is a plausible route. Key factors include:

- Temperature : Reactions at 80–100°C improve boron group incorporation but may degrade the isopropoxy substituent .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while THF may favor steric accessibility .

- Protecting groups : The cyano group’s electron-withdrawing nature may require temporary protection (e.g., silylation) to prevent side reactions .

Yield optimization can employ factorial design, varying catalyst loading (0.5–2 mol%), solvent ratios, and temperature in a 2³ matrix .

Q. How can researchers purify this compound to achieve >95% purity?

Methodological Answer: Purification strategies depend on solubility and byproduct profiles:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit differential solubility. The cyano group’s polarity enhances aqueous solubility, while the isopropoxy group favors organic phases .

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7). Monitor fractions via TLC (Rf ≈ 0.3–0.4 under UV 254 nm) .

- Acid-base extraction : Boronic acids form water-soluble tetrahedral boronate ions at pH >10. Adjust to pH 7–8 for precipitation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via chemical shifts:

- IR spectroscopy : Confirm B–O (1340–1310 cm⁻¹) and C≡N (2240–2220 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected at m/z 234.08) .

Advanced Research Questions

Q. How do electronic effects of the cyano and isopropoxy substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Cyano group : Strong electron-withdrawing effect activates the boronic acid for coupling but may deactivate aryl halide partners. Computational DFT studies (e.g., B3LYP/6-31G*) show reduced electron density at the boron center, enhancing electrophilicity .

- Isopropoxy group : Electron-donating effects sterically shield the boron, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Kinetic studies show 10–15% lower yield compared to methoxy analogs due to steric hindrance .

- Optimization : Screen ligands (XPhos, DavePhos) and bases (Cs₂CO₃ vs. K₃PO₄) to balance electronic and steric effects .

Q. What computational models predict the aqueous stability of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G** level to assess hydrolysis pathways. The cyano group increases Lewis acidity, accelerating water attack on boron .

- pKa estimation : Use COSMO-RS solvation models to predict boronic acid pKa (~8.5–9.0), indicating moderate stability in neutral buffers .

- MD simulations : Simulate hydration shells to identify hydrogen-bonding interactions destabilizing the boronic acid .

Q. How can researchers mitigate decomposition during long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to slow oxidation and hydrolysis. NMR stability assays show <5% degradation over 6 months under these conditions .

- Solvent choice : Use anhydrous DMSO or THF with 3Å molecular sieves to sequester water .

- Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. What strategies resolve contradictory data in cross-coupling reactions (e.g., high HPLC purity but low isolated yield)?

Methodological Answer:

- Byproduct analysis : Use LC-MS to identify boroxine or protodeboronation byproducts. Adjust reaction stoichiometry (1.2 eq. boronic acid) and degas solvents to suppress boroxine formation .

- Catalyst screening : Test air-stable precatalysts (e.g., Pd(OAc)₂/XPhos) to improve turnover in oxygen-sensitive reactions .

- Kinetic profiling : Monitor reaction progress via in-situ IR to identify optimal quenching times .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

(4-cyano-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-7(2)15-10-5-9(11(13)14)4-3-8(10)6-12/h3-5,7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTVNVUITJLVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225171 | |

| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-85-2 | |

| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.